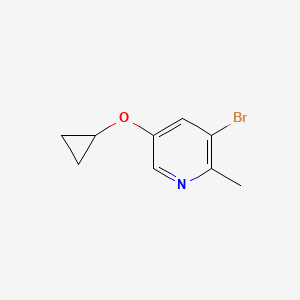

3-Bromo-5-cyclopropoxy-2-methylpyridine

Description

3-Bromo-5-cyclopropoxy-2-methylpyridine is a brominated pyridine derivative characterized by a bromo group at position 3, a methyl group at position 2, and a cyclopropoxy substituent at position 3. This compound is of interest in medicinal and agrochemical research due to the unique electronic and steric effects imparted by the cyclopropoxy group, which can enhance lipophilicity and modulate reactivity compared to simpler ethers like methoxy .

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

3-bromo-5-cyclopropyloxy-2-methylpyridine |

InChI |

InChI=1S/C9H10BrNO/c1-6-9(10)4-8(5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |

InChI Key |

XXUDGNABGYKFOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)OC2CC2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyclopropoxy-2-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-methyl-5-cyclopropoxypyridine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-cyclopropoxy-2-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon in ethanol.

Major Products Formed:

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of 2-methyl-5-cyclopropoxypyridine.

Scientific Research Applications

Chemistry: 3-Bromo-5-cyclopropoxy-2-methylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be used in the development of enzyme inhibitors or as a ligand in receptor binding studies .

Medicine: Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as an intermediate in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropoxy-2-methylpyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying the active site or by interacting with allosteric sites, leading to changes in enzyme conformation and function .

Molecular Targets and Pathways:

Enzymes: The compound may target enzymes involved in metabolic pathways, such as kinases or proteases.

Receptors: It may bind to receptors on cell surfaces, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and molecular weights of 3-Bromo-5-cyclopropoxy-2-methylpyridine with related pyridine derivatives:

Key Observations:

- Substituent Positioning : The target compound’s bromo and methyl groups at positions 3 and 2, respectively, are distinct from 2-bromo-3-methylpyridine, where bromo and methyl are swapped .

- Cyclopropoxy vs.

- Amino and Hydroxy Derivatives: Compounds like 5-amino-3-bromo-2-methylpyridine and 2-amino-3-bromo-5-hydroxypyridine exhibit polar functional groups that enhance solubility but reduce lipophilicity compared to the cyclopropoxy analog .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-5-cyclopropoxy-2-methylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of a pyridine core. For example:

Bromination : Introduce bromine at position 3 via electrophilic substitution using NBS (N-bromosuccinimide) in DMF at 80°C .

Cyclopropoxy Installation : Use a Mitsunobu reaction (e.g., DIAD/PPh₃) to couple cyclopropanol to position 5, leveraging steric and electronic effects of the methyl group at position 2 to direct regioselectivity .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) yield >90% purity.

- Key Considerations : Side reactions (e.g., over-bromination) are mitigated by stoichiometric control and low-temperature quenching .

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The cyclopropoxy group shows characteristic splitting (ABX system, δ 0.5–1.2 ppm for cyclopropane protons; δ 4.5–5.0 ppm for OCH₂) .

- ¹³C NMR : Bromine induces deshielding at C3 (δ 110–120 ppm), while cyclopropoxy carbons appear at δ 8–12 ppm (cyclopropane) and δ 70–75 ppm (OCH₂) .

- HRMS : Exact mass (C₉H₁₀BrNO) requires a molecular ion at m/z 243.9978 (calc. 243.9974) .

Q. What safety protocols are critical when handling brominated pyridines like this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (Hazard Statements: H315, H319) .

- Ventilation : Use fume hoods to minimize inhalation (P261, P271) .

- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal in halogenated solvent containers .

Advanced Research Questions

Q. How do steric effects of the cyclopropoxy group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Substrate Design : The cyclopropoxy group’s strained ring increases electron density at C5, accelerating oxidative addition in Pd-catalyzed couplings. However, steric hindrance may reduce coupling efficiency with bulky boronic acids .

- Optimization : Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 70°C. Monitor via TLC (Rf 0.4 in hexane/EtOAc 7:3) .

- Data Contradictions : Lower yields (<50%) reported with arylboronates vs. >75% for vinylboronates due to steric mismatches .

Q. What computational approaches (DFT, MD) predict the thermodynamic stability of this compound?

- Methodological Answer :

- DFT Setup : B3LYP/6-31G(d) optimizes geometry; solvent effects (ethanol) modeled via PCM. Key metrics:

- HOMO-LUMO Gap : ~5.2 eV, indicating moderate reactivity .

- Cyclopropoxy Strain Energy : 25–30 kcal/mol, destabilizing the molecule vs. methoxy analogs .

- Validation : Compare computed vs. experimental IR spectra (C-Br stretch at 550 cm⁻¹) .

Q. How do substituent electronic effects (Br, OCyclopropane, Me) modulate acidity/basicity in aqueous vs. nonpolar media?

- Methodological Answer :

- pKa Determination : Use UV-Vis titration (0.1 M HCl/NaOH in MeOH/H₂O).

- Pyridine N : pKa ~3.2 (vs. 4.8 for unsubstituted pyridine) due to electron-withdrawing Br and OCyclopropane .

- Cyclopropoxy O : pKa ~12.5 (weaker base than methoxy groups) .

- Solvent Effects : Dielectric constants (ε) of DMSO vs. H₂O shift pKa by ±0.5 units .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.